molecular formula C6H8N2O2 B7900395 4-ethyl-1H-imidazole-5-carboxylic acid CAS No. 80304-44-5

4-ethyl-1H-imidazole-5-carboxylic acid

Cat. No.: B7900395
CAS No.: 80304-44-5
M. Wt: 140.14 g/mol
InChI Key: XOHKCCMVSAJWFL-UHFFFAOYSA-N
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Description

4-Ethyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 5-position. Imidazoles are known for their versatility and utility in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the carboxylic acid group.

    Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with aldehyde or ketone groups, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Ethyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can act as enzyme inhibitors or receptor agonists/antagonists. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .

Properties

IUPAC Name

5-ethyl-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-5(6(9)10)8-3-7-4/h3H,2H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHKCCMVSAJWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284380
Record name 4-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80304-44-5
Record name 4-Ethyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80304-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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